molecular formula C19H24N2O2 B027379 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline CAS No. 82925-02-8

4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline

Cat. No.: B027379
CAS No.: 82925-02-8
M. Wt: 312.4 g/mol
InChI Key: DGOOLMGPMIHRFY-UHFFFAOYSA-N
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Description

4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is a complex organic compound that features a dihydroisoquinoline core with methoxy groups at the 6 and 7 positions, an ethyl linker, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.

    Alkylation: The dihydroisoquinoline is then alkylated using an appropriate alkyl halide to introduce the ethyl linker.

    Coupling with Aniline: The final step involves coupling the alkylated dihydroisoquinoline with aniline under conditions that facilitate the formation of the desired product, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the dihydroisoquinoline core, potentially leading to tetrahydroisoquinoline derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

a. Antitumor Activity
Recent studies have indicated that derivatives of isoquinoline, including 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline, exhibit significant antitumor properties. For instance, compounds with isoquinoline structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression .

b. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Isoquinolines are known to interact with neurotransmitter systems and may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that these compounds can modulate dopaminergic and cholinergic pathways, potentially leading to therapeutic applications in neurodegeneration .

c. Antidepressant Properties
There is emerging evidence supporting the antidepressant-like effects of isoquinoline derivatives. The modulation of serotonin and norepinephrine levels by these compounds may provide a basis for developing new antidepressant medications. Studies have shown that certain derivatives can enhance mood and alleviate symptoms associated with depression .

Material Science

a. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can serve as effective hole transport materials due to their favorable charge transport properties .

b. Photovoltaic Applications
In the field of photovoltaics, isoquinoline derivatives are being explored for their potential as organic semiconductors. Their ability to absorb light and convert it into electrical energy positions them as promising materials for enhancing the efficiency of solar cells .

Organic Synthesis

a. Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it useful in the development of new pharmaceuticals and agrochemicals .

b. Ligand Development in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes are valuable in catalysis and materials science applications due to their unique properties and reactivity profiles .

Case Studies

Study Focus Area Findings
Antitumor ActivityDemonstrated sign

Mechanism of Action

The mechanism by which 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the dihydroisoquinoline core play crucial roles in binding interactions and overall molecular stability.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar in structure but with a methyl group instead of an ethyl linker.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the aniline moiety, making it less versatile in functionalization.

Uniqueness

4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is unique due to its combination of a dihydroisoquinoline core, methoxy groups, and an aniline moiety, which together provide a versatile scaffold for further chemical modifications and potential biological activity.

Biological Activity

The compound 4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline is a complex organic molecule that belongs to the isoquinoline family. Its unique structure, characterized by the presence of methoxy groups and an ethyl chain, suggests a potential for diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 252.34 g/mol
  • CAS Number : 160446-15-1

The compound features:

  • An isoquinoline core with two methoxy substituents at positions 6 and 7.
  • An ethyl linkage to an aniline group, which may enhance its interaction with biological targets.

Biological Activity Overview

Compounds with isoquinoline structures are known for their wide-ranging biological activities, including:

  • Antitumor Activity : Isoquinoline derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some isoquinoline compounds demonstrate neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : Certain derivatives have been reported to possess antimicrobial activity against various pathogens.

Antitumor Activity

A study evaluated the antitumor effects of several isoquinoline derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .

Neuroprotective Effects

Research has shown that isoquinoline derivatives can protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies demonstrated that compounds similar to this compound could significantly reduce neuronal cell death in models of Alzheimer's disease .

Antimicrobial Properties

A series of experiments assessed the antimicrobial efficacy of various isoquinoline derivatives against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 25–100 µg/mL .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
6,7-Dimethoxy-3,4-dihydroisoquinolineDihydroisoquinoline core with methoxy groupsAntitumor activity
1-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)ethyl]pyrrolidin-2-oneIsoquinoline core linked to a pyrrolidineNeuroprotective effects
3-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-oneContains quinazoline and isoquinoline moietiesAntimicrobial properties

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : Studies suggest that isoquinoline derivatives can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Neurotransmitter Systems : Some research indicates that these compounds may influence neurotransmitter levels and receptor activity in the brain.

Properties

IUPAC Name

4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOOLMGPMIHRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434665
Record name 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-02-8
Record name 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82925-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(3,4-Dihydro-6,7-Dimethoxy-2(1H)-Isoquinolinyl) Ethyl]-Benzamine
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Synthesis routes and methods

Procedure details

Iron (1.27 kg, 23.48 mol), hydrochloric acid (127 mL, 1.54 mol) and 6.7 L of 50% aqueous ethanol were added to a reactor, and stirred for 1 hour at 80° C. 6,7-dimethoxy-2-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline (1.3 kg, 3.91 mol) obtained in Step 1-1 was slowly added thereto for one hour, followed by stirring for 3 hours at 80° C. After checking completion of the reaction by thin layer chromatography (eluent: chloroform/methanol=15/1), the reaction mixture was cooled to room temperature. 5.3 L of dichloromethane and 5.3 L of water were added thereto, the reaction mixture was neutralized by adding 804 mL of 10% aqueous sodium hydroxide. The resulting mixture was filtered through a Celite pad and washed with 3 L of methylenechloride. The organic layer was collected, dried over magnesium sulfate, and then filtered. The solvent was removed under reduced pressure, and dried with hot air at 40° C. in an oven to obtain the title compound (1.05 kg, 90%).
Quantity
1.3 kg
Type
reactant
Reaction Step One
Quantity
804 mL
Type
reactant
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three
Quantity
6.7 L
Type
reactant
Reaction Step Three
Name
Quantity
1.27 kg
Type
catalyst
Reaction Step Three
Name
Quantity
5.3 L
Type
solvent
Reaction Step Four
Quantity
5.3 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
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4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
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4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
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4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
Reactant of Route 5
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4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline
Reactant of Route 6
4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline

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